REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[OH:8][CH2:9][C:10]1[CH:14]=[C:13]([CH2:15][NH:16]C(OC(C)(C)C)=O)[O:12][N:11]=1>C(Cl)Cl>[NH3:11].[OH:8][CH2:9][C:10]1[CH:14]=[C:13]([CH2:15][NH2:16])[O:12][N:11]=1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
3-hydroxymethyl-5-[N-(tert-butyloxycarbonyl)aminomethyl]isoxazole
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
OCC1=NOC(=C1)CNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on a SCX-2 column (50 g)
|
Type
|
WASH
|
Details
|
eluting with methanol
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NOC(=C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 676 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 195.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |